molecular formula C16H16N4O3S2 B12186671 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B12186671
M. Wt: 376.5 g/mol
InChI Key: QMPRFPHEXJJSDV-LCYFTJDESA-N
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Description

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features a thiazolidinone core, a thiophene ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of thiourea with a suitable α-haloketone under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Knoevenagel condensation reaction with a thiophene aldehyde.

    Attachment of the Imidazole Moiety: The final step involves the coupling of the thiazolidinone-thiophene intermediate with an imidazole derivative through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit certain enzymes, while the imidazole moiety can interact with metal ions or other biomolecules. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and are used as antimicrobial agents.

Uniqueness

The unique combination of the thiazolidinone, thiophene, and imidazole moieties in 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide provides it with a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C16H16N4O3S2/c21-14(18-4-2-6-19-7-5-17-11-19)10-20-15(22)13(25-16(20)23)9-12-3-1-8-24-12/h1,3,5,7-9,11H,2,4,6,10H2,(H,18,21)/b13-9-

InChI Key

QMPRFPHEXJJSDV-LCYFTJDESA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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